molecular formula C12H12N4O2 B1415685 6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile CAS No. 1105194-35-1

6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile

Cat. No. B1415685
M. Wt: 244.25 g/mol
InChI Key: ULPADYLYLZSTFQ-UHFFFAOYSA-N
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Description

“6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile” is a chemical compound with the molecular formula C12H12N4O2 . It is also known by other names such as “3-Pyridazinecarbonitrile, 6-[3-(3-methyl-5-isoxazolyl)propoxy]-” and "6-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]pyridazine-3-carbonitrile" .


Synthesis Analysis

The synthesis of this compound or related compounds involves the reaction of 5-methyl isoxazole-3-carboxylic acid with thiocarbohydrazide and various substituted 3- (2-bromo acetyl) coumarins under simple reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code "1S/C16H18N2O2/c1-11-7-14 (10-17)8-12 (2)16 (11)19-6-4-5-15-9-13 (3)18-20-15/h7-9H,4-6H2,1-3H3" .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C12H12N4O2) and its InChI code .

Scientific Research Applications

Synthesis and Characterization

  • 6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile is involved in various synthesis and characterization processes. For example, it can be synthesized via reactions involving compounds like benzaldehyde, ethyl cyanoacetate, and ammonium acetate, leading to the formation of complex structures used for further chemical analysis and applications (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

Antibacterial and Antitumor Activities

  • The compound plays a significant role in antimicrobial and anticancer research. Studies have shown that derivatives of pyridazine-3-carbonitrile exhibit antibacterial and antitumor activities, suggesting potential applications in medical research and drug development (Elewa et al., 2021).

Antioxidant Activity

  • Research has explored the antioxidant properties of derivatives of pyridazine-3-carbonitrile. Compounds synthesized from this chemical have shown potent antioxidant activity, indicating its usefulness in studies focused on oxidative stress and related diseases (Kawale, Vartale, & Kalyankar, 2017).

Structural Studies and Crystallography

  • The compound has been used in structural studies, including X-ray crystallography, to elucidate the structures of newly synthesized chemical entities. This is essential for understanding the molecular configuration and potential applications of these compounds (Hassan, Mostafa, Bräse, & Nieger, 2013).

Synthesis of Fused Heterocyclic Compounds

  • It serves as a precursor in the synthesis of various fused heterocyclic compounds, which are vital in the development of new pharmaceutical agents and materials with unique properties (Salem, Farhat, Errayes, & Madkour, 2015).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to avoid ingestion and inhalation, avoid dust formation, and keep in a dry, cool, and well-ventilated place .

properties

IUPAC Name

6-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]pyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-9-7-11(18-16-9)3-2-6-17-12-5-4-10(8-13)14-15-12/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPADYLYLZSTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCOC2=NN=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-(3-Methylisoxazol-5-yl)propoxy]pyridazine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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